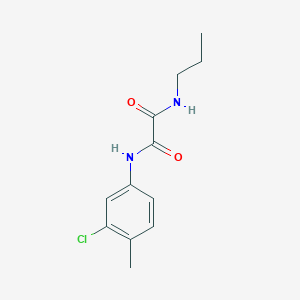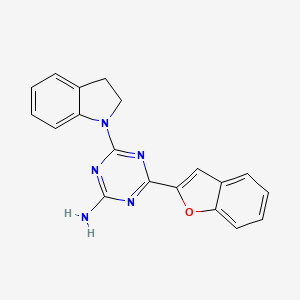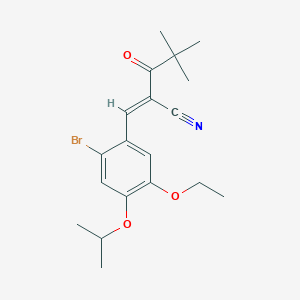
N-(3-chloro-4-methylphenyl)-N'-propylethanediamide
Overview
Description
N-(3-chloro-4-methylphenyl)-N'-propylethanediamide, also known as CGP 52432, is a chemical compound that has been extensively studied for its potential applications in research. This compound belongs to the class of amidine compounds and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 acts as a competitive antagonist of the GABAB receptor, which means that it binds to the receptor and prevents the natural ligand, gamma-aminobutyric acid (GABA), from binding. This results in a decrease in the inhibitory effects of the GABAB receptor on neurotransmitter release, leading to an increase in neuronal activity.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase pain sensitivity in animal models, suggesting that the GABAB receptor plays a role in the regulation of pain perception. N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 has also been found to have anticonvulsant effects, indicating that the GABAB receptor is involved in the regulation of seizure activity. Additionally, N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 has been shown to have anxiolytic and antidepressant effects, suggesting that the GABAB receptor may be involved in the regulation of mood and emotion.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 has several advantages for use in lab experiments. It is a potent and selective antagonist of the GABAB receptor, which allows for precise manipulation of this receptor in experimental settings. Additionally, N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 has been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also limitations to the use of N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 in lab experiments. It has been found to have off-target effects on other receptors, which may complicate the interpretation of experimental results. Additionally, the synthesis of N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 is a multi-step process that requires expertise and attention to detail to ensure the purity of the final product.
Future Directions
There are several future directions for research on N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432. One area of interest is the role of the GABAB receptor in addiction. N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 has been found to reduce the reinforcing effects of drugs of abuse in animal models, suggesting that the GABAB receptor may be a potential target for the treatment of addiction. Additionally, there is interest in developing more selective GABAB receptor antagonists, which may reduce the off-target effects of N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 and improve its utility in lab experiments and potential therapeutic applications. Finally, there is interest in studying the role of the GABAB receptor in other physiological processes, such as learning and memory, and the potential therapeutic applications of targeting this receptor in these processes.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 has been extensively studied for its potential applications in research. It has been found to be a potent and selective antagonist of the GABAB receptor, which is a type of G protein-coupled receptor that is involved in the regulation of neurotransmitter release. N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 has been used in research to study the role of the GABAB receptor in various physiological processes, including pain perception, seizure activity, and addiction.
properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-6-14-11(16)12(17)15-9-5-4-8(2)10(13)7-9/h4-5,7H,3,6H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCPNJFDWCXOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC(=C(C=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4718750.png)
![2-cyano-3-(3-ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-N-1-naphthylacrylamide](/img/structure/B4718751.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B4718753.png)

![2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4718775.png)
![N-(3-methoxypropyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4718777.png)
![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio]acetamide](/img/structure/B4718786.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4718791.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4718805.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B4718810.png)
![2-({[5-ethyl-3-(methoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4718811.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B4718821.png)

